

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tris(hydroxymethyl)nitromethane

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: *B093346*

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Introduction

Tris(hydroxymethyl)nitromethane, also known as Tris-Nitro or THN, is a chemical compound with known antimicrobial properties.^{[1][2]} It is utilized as a bactericide and preservative in various industrial applications.^[1] The primary mechanism of its antimicrobial activity is attributed to its function as a formaldehyde-releasing agent.^{[3][4]} Under alkaline conditions, **Tris(hydroxymethyl)nitromethane** decomposes, slowly releasing formaldehyde, which is a potent biocide that non-selectively alkylates and cross-links proteins and nucleic acids in microorganisms, leading to cell death.^{[1][3][4]} The rate of this release is dependent on both pH and temperature.^[1]

These application notes provide a detailed protocol for the antimicrobial susceptibility testing (AST) of **Tris(hydroxymethyl)nitromethane**, adapted from standardized methods. It is intended to guide researchers in the consistent and reliable evaluation of its efficacy against a variety of microbial pathogens.

Data Presentation

The antimicrobial efficacy of **Tris(hydroxymethyl)nitromethane** has been evaluated against several key pathogens. The following tables summarize the available quantitative data on its

activity.

Table 1: In Vitro Bactericidal Efficacy of **Tris(hydroxymethyl)nitromethane** (THN)

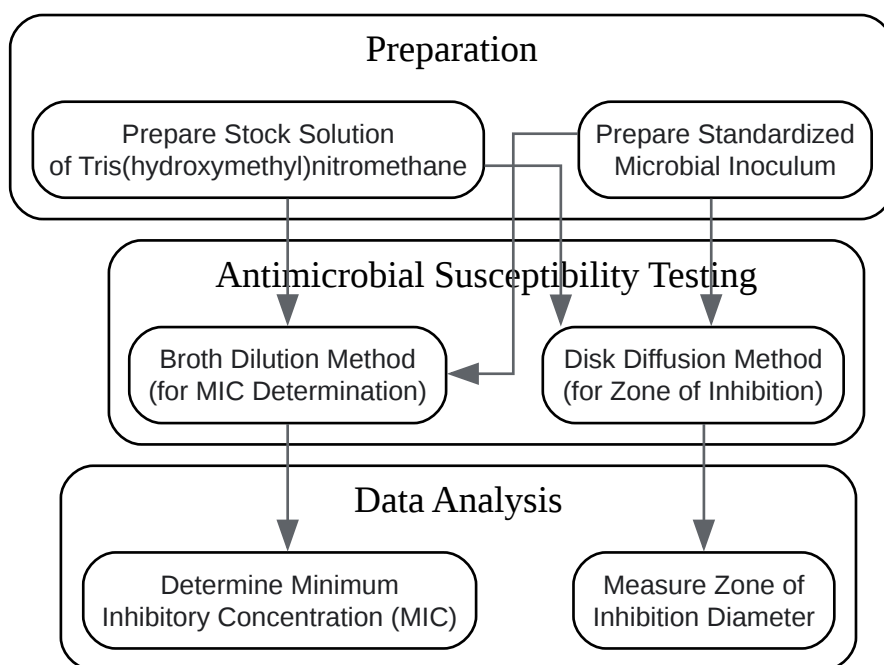
Microorganism	Concentration (mM)	Incubation Time (min)	Kill Rate (%)
Methicillin-Resistant Staphylococcus aureus (MRSA)	20	60	~20
40	60	~30	
100	60	~75	
20	120	~25	
40	120	~40	
100	120	~80	
Methicillin-Sensitive Staphylococcus aureus (MSSA)	20	60	~15
40	60	~25	
100	60	~70	
20	120	~20	
40	120	~35	
100	120	~75	
Vancomycin-Resistant Enterococcus (VRE)	20	60	~10
40	60	~15	
100	60	~40	
20	120	~15	
40	120	~20	
100	120	~50	
Pseudomonas aeruginosa	20	60	~30

40	60	~50	
100	60	>90	
20	120	~40	
40	120	~60	
100	120	>95	
Candida albicans	20	60	<10
40	60	<10	
100	60	~20	
20	120	<10	
40	120	~15	
100	120	~25	

Data adapted from El-Mayta et al., 2020.[\[3\]](#)[\[5\]](#)

Mechanism of Action and Experimental Workflow

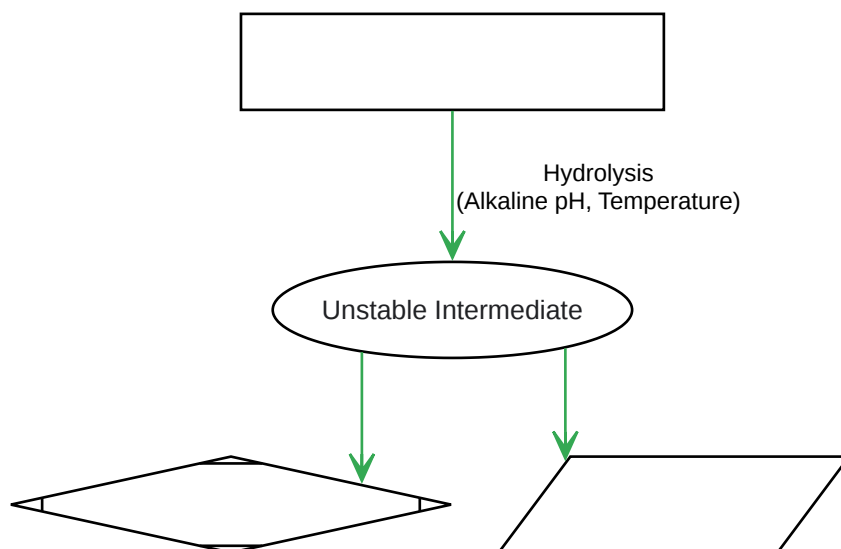
The antimicrobial action of **Tris(hydroxymethyl)nitromethane** is initiated by its chemical decomposition to release formaldehyde. This process is crucial for its biocidal activity. The general workflow for assessing its antimicrobial susceptibility is depicted below.



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Caption: Experimental workflow for antimicrobial susceptibility testing of **Tris(hydroxymethyl)nitromethane**.

The chemical breakdown of **Tris(hydroxymethyl)nitromethane** is a key aspect of its function. The following diagram illustrates the proposed hydrolysis pathway leading to the release of formaldehyde.



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Caption: Proposed hydrolysis of **Tris(hydroxymethyl)nitromethane** to release formaldehyde.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of **Tris(hydroxymethyl)nitromethane** using broth microdilution and disk diffusion methods. These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- **Tris(hydroxymethyl)nitromethane** (powder form)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Sterile deionized water or a suitable solvent
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Microbial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile tubes for dilution
- Micropipettes and sterile tips
- Incubator

Procedure:

- Preparation of THN Stock Solution:
 - Accurately weigh a sufficient amount of **Tris(hydroxymethyl)nitromethane** powder.
 - Dissolve it in a sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 100 mM). **Tris(hydroxymethyl)nitromethane** is highly soluble in water.[6]
 - Sterilize the stock solution by filtration through a 0.22 μm filter.
- Preparation of Microbial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution in Microtiter Plate:
 - Add 100 μL of sterile CAMHB to all wells of a 96-well plate.
 - Add 100 μL of the THN stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 μL from the last well.
 - This will create a range of THN concentrations.
- Inoculation:
 - Add 10 μL of the prepared microbial inoculum to each well, except for the sterility control wells.
- Controls:

- Growth Control: A well containing CAMHB and the microbial inoculum, but no THN.
- Sterility Control: A well containing only CAMHB to check for contamination.
- Incubation:
 - Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of **Tris(hydroxymethyl)nitromethane** at which there is no visible growth of the microorganism.

Considerations for a Formaldehyde-Releasing Agent:

- pH of the Medium: The pH of the CAMHB (typically 7.2-7.4) will influence the rate of formaldehyde release.^{[1][9]} It is crucial to use a well-buffered medium and record the final pH.
- Pre-incubation: Consider a pre-incubation step of the THN-containing medium for a short period before adding the inoculum to allow for some formaldehyde release, if desired to simulate specific conditions.

Protocol 2: Disk Diffusion (Kirby-Bauer) for Zone of Inhibition Measurement

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.^{[10][11][12][13]}

Materials:

- **Tris(hydroxymethyl)nitromethane**
- Sterile deionized water or a suitable solvent

- Sterile blank paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates
- Microbial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator
- Ruler or caliper

Procedure:

- Preparation of THN Disks:
 - Prepare a solution of **Tris(hydroxymethyl)nitromethane** of a desired concentration (e.g., 10 mg/mL) in a suitable sterile solvent.
 - Aseptically apply a precise volume (e.g., 20 µL) of the THN solution to each sterile blank paper disk.
 - Allow the disks to dry completely in a sterile environment before use.
- Preparation of Microbial Lawn:
 - Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
 - Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

- Allow the plate to dry for 3-5 minutes.
- Application of Disks:
 - Using sterile forceps, place the prepared THN disks onto the surface of the inoculated MHA plate.
 - Gently press each disk to ensure complete contact with the agar.
 - Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
- Incubation:
 - Invert the plates and incubate at 35-37°C for 18-24 hours.
- Measurement of Zone of Inhibition:
 - After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

Considerations for a Formaldehyde-Releasing Agent:

- Diffusion in Agar: The diffusion of both the parent compound and the released formaldehyde through the agar will influence the size of the inhibition zone.
- Disk Concentration: The concentration of THN applied to the disk should be optimized to produce measurable and distinct zones of inhibition.

Conclusion

The provided protocols offer a standardized framework for assessing the antimicrobial susceptibility of **Tris(hydroxymethyl)nitromethane**. Given its mechanism of action as a formaldehyde-releasing agent, careful consideration of factors such as pH and incubation conditions is essential for obtaining accurate and reproducible results. The quantitative data presented, although limited, provides a basis for comparison in future studies. Further research to establish a broader range of MIC and zone of inhibition data against a wider variety of microorganisms is encouraged to fully characterize the antimicrobial profile of this compound.

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